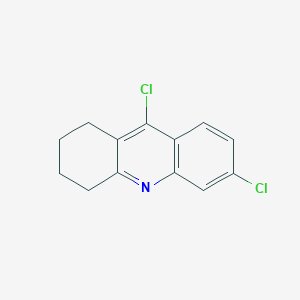
6,9-Dichloro-1,2,3,4-tetrahydroacridine
Cat. No. B3024110
Key on ui cas rn:
5396-25-8
M. Wt: 252.14 g/mol
InChI Key: UPHWUTWIUIWUJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06194403B1
Procedure details


To a mixture of 4-chloroanthranilic acid (8.58 g, 50.0 mmol) and cyclohexanone (5.18 mL, 50.0 mmol) was added carefully with 20 mL of phosphorus oxychloride at ice bath. The resulting mixture was heated under reflux for 2 hours. The mixture was cooled at room temperature and concentrated and then diluted with CHCl3. The resulting mixture was poured into a mixture of crashed ice and aqueous K2CO3 solution. The organic layer was washed with saturated brine, dried over anhydrous K2CO3 and concentrated in vacuo to give 12.6 g (99%) of a yellow solid. A small portion of the solid was recrystallized with acetone for characterization: mp 85-87° C. (lit. 86.5-87° C. ); 1H NMR (300 MHz, CDCl3) 8.88 (s, 1H, Ar—H), 8.27 (dd, J=7.1, 1.4 Hz, 1H, Ar—H), 7.74 (dd,J=7.1, 1.9 Hz, 1H, Ar—H), 3.64 (s br, 2H, CH2), 3.09 (s br, 2H, CH2), 2.02 (s br, 4H, CH2CH2); 13C-NMR (75 MHz, CDCl3)159.1, 150.9, 141.4, 138.2, 131.7, 131.5, 1264, 121.6, 30.0, 27.5, 21.9, 21.1; EIMS: 255 (M+4+, 13), 253 (M+2+, 66), 251 (M+, 100), 218 (M-HCl+2+, 20), 216 (M-HCl+, 60), HR-EIMS: exact calc'd for C13H11NCl2 [M]+251.0271, found 251.0277.



Name
Yield
99%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([NH2:11])[C:5](=[CH:9][CH:10]=1)[C:6](O)=O.[C:12]1(=O)[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1.P(Cl)(Cl)([Cl:21])=O>>[Cl:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:9][CH:10]=1)[C:6]([Cl:21])=[C:17]1[C:12]([CH2:13][CH2:14][CH2:15][CH2:16]1)=[N:11]2
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.58 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C(C(=O)O)=CC1)N
|
|
Name
|
|
|
Quantity
|
5.18 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 2 hours
|
|
Duration
|
2 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with CHCl3
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The resulting mixture was poured into a mixture of crashed ice and aqueous K2CO3 solution
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with saturated brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous K2CO3
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C2N=C3CCCCC3=C(C2=CC1)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 12.6 g | |
| YIELD: PERCENTYIELD | 99% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
